4-(Trifluoromethyl)pyridine 1-oxide

Heterocyclic Chemistry Reissert Reaction Fluorinated Building Blocks

4-(Trifluoromethyl)pyridine 1-oxide (CAS 22253-59-4) is a substituted pyridine N-oxide featuring a strong electron-withdrawing trifluoromethyl group at the 4-position. This heterocyclic building block is a key intermediate in the synthesis of bioactive compounds, particularly in the agrochemical sector where it contributes to the trifluoromethylpyridine (TFMP) motif found in over 14 commercial crop protection products.

Molecular Formula C6H4F3NO
Molecular Weight 163.1 g/mol
CAS No. 22253-59-4
Cat. No. B1329877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)pyridine 1-oxide
CAS22253-59-4
Molecular FormulaC6H4F3NO
Molecular Weight163.1 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC=C1C(F)(F)F)[O-]
InChIInChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H
InChIKeyWDUUZHQOZHEULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)pyridine 1-oxide (CAS 22253-59-4): A High-Value Building Block for Agrochemical and Pharmaceutical Research


4-(Trifluoromethyl)pyridine 1-oxide (CAS 22253-59-4) is a substituted pyridine N-oxide featuring a strong electron-withdrawing trifluoromethyl group at the 4-position [1]. This heterocyclic building block is a key intermediate in the synthesis of bioactive compounds, particularly in the agrochemical sector where it contributes to the trifluoromethylpyridine (TFMP) motif found in over 14 commercial crop protection products [2]. The compound exhibits a melting point of 173-176 °C and is typically handled as a yellow to off-white solid . Its core utility lies in the distinct electronic modulation provided by the N-oxide moiety, which activates the pyridine ring for regioselective functionalization, a property that distinguishes it from its parent pyridine [3].

Why Unfunctionalized Pyridines and Alternative Pyridine N-Oxides Cannot Replicate the Performance of 4-(Trifluoromethyl)pyridine 1-oxide


Direct substitution of 4-(trifluoromethyl)pyridine 1-oxide with generic pyridines or other pyridine N-oxides is not feasible for applications requiring specific regioselectivity and electronic properties. The combination of the strongly electron-withdrawing CF3 group at the para position and the dipolar N-oxide functionality creates a unique electronic environment [1]. This drastically alters the reactivity compared to unsubstituted pyridine or pyridine N-oxides bearing electron-donating groups. For instance, the presence of the CF3 group significantly influences the success of the Reissert reaction compared to other analogs [2]. Furthermore, the oxidation kinetics of the precursor pyridine are highly substituent-dependent, governed by a Hammett correlation, meaning alternative 4-substituted pyridines will react at markedly different rates during the synthesis of the N-oxide itself [3]. Simply replacing this compound with a less electron-deficient analog will compromise reaction outcomes, yields, and the biological activity of the final derivative [4].

Quantitative Differentiation Guide: 4-(Trifluoromethyl)pyridine 1-oxide vs. Closest Analogs


Superior Reactivity in the Reissert Reaction vs. 4-Chloropyridine 1-oxide

In a comparative study of Reissert reaction conditions, 4-(trifluoromethyl)pyridine 1-oxide demonstrated the second highest reported reactivity among pyridine N-oxides, surpassed only by 4-chloropyridine 1-oxide [1]. This high reactivity is directly attributed to the strong electron-withdrawing effect of the para-trifluoromethyl group, which enhances the electrophilicity of the ring and facilitates the key nucleophilic addition step [1].

Heterocyclic Chemistry Reissert Reaction Fluorinated Building Blocks

Quantifiable Kinetic Difference in Precursor N-Oxidation vs. Other 4-Substituted Pyridines

The second-order rate constant (k₂) for the oxidation of 4-trifluoromethylpyridine by dimethyldioxirane in acetone is 0.017 M⁻¹ s⁻¹ [1]. This rate is significantly influenced by solvent polarity and proticity, ranging from 0.014 M⁻¹ s⁻¹ in CCl₄/acetone to 0.68 M⁻¹ s⁻¹ in MeOH/acetone [1]. The overall rate is governed by a Hammett correlation with a large negative ρ value (-2.91), indicating that the reaction is highly sensitive to the electron-withdrawing nature of the 4-substituent [1].

Physical Organic Chemistry Kinetic Isotope Effect Process Chemistry

Enhanced Electron Affinity and Antifungal Potential vs. Pyridine N-Oxides with Electron-Donating Groups

DFT calculations on a series of pyridine N-oxides show that the presence of strong electron-withdrawing substituents, such as the 4-trifluoromethyl group, increases the electron affinity (EA) of the compound [1]. This computational finding is directly correlated with an observed enhancement in antifungal activity [1].

Computational Chemistry Antifungal Activity Medicinal Chemistry

Optimized Physical Properties for Material Science vs. Unfunctionalized Pyridine

4-(Trifluoromethyl)pyridine 1-oxide possesses key physicochemical properties that differentiate it from its parent pyridine. These include a melting point of 173-176 °C , a predicted LogP of 2.13 , and a predicted pKa of -0.59 [1]. The combination of the highly electron-withdrawing trifluoromethyl group and the polar N-oxide bond imparts unique solubility and intermolecular interaction profiles.

Material Science Physical Properties Fluorinated Organic Semiconductors

Validated Application Scenarios for 4-(Trifluoromethyl)pyridine 1-oxide (CAS 22253-59-4)


Agrochemical Intermediate for Trifluoromethylpyridine (TFMP) Containing Herbicides, Fungicides, and Insecticides

This compound serves as a critical building block in the synthesis of TFMP derivatives, a privileged scaffold in crop protection. Over 20 such agrochemicals have been granted ISO common names since 1990 [1]. Its use as an intermediate ensures the incorporation of the unique physicochemical properties of fluorine and the pyridine moiety into the final active ingredient, which is essential for the efficacy of products like fluazifop-butyl [1]. Procurement of this intermediate is a direct gateway to developing and manufacturing next-generation pesticides.

Medicinal Chemistry Fragment for Kinase Inhibitors and Antifungal Agents

The enhanced electron affinity conferred by the 4-CF3 group on the pyridine N-oxide core, as demonstrated by DFT calculations, makes it a valuable fragment for designing bioactive molecules [2]. Specifically, its electron-deficient nature is advantageous for creating potent kinase inhibitors, and the core structure is known to impart antifungal properties, a feature that can be leveraged in early-stage drug discovery programs targeting resistant fungal strains [2].

Specialty Reagent for Advanced Heterocyclic Synthesis (Reissert and Oxidation Reactions)

For academic and industrial research groups developing novel synthetic methodologies, this compound is a high-value reagent. Its verified high reactivity in the Reissert reaction provides access to complex 2-substituted pyridine derivatives that are otherwise difficult to obtain [3]. Furthermore, understanding its well-defined oxidation kinetics allows for the precise tuning of reaction conditions in process development, making it a reliable component for optimizing synthetic routes to other advanced heterocycles [4].

Precursor for Fluorinated Organic Semiconductors and Specialty Materials

The combination of a high melting point (173-176 °C), increased lipophilicity (LogP 2.13), and strong electron deficiency makes this compound a potential precursor in material science. It can be functionalized to create n-type organic semiconductors or other specialty materials where precise solid-state packing and electronic tuning are required . Its distinct physical property profile, vastly different from that of unsubstituted pyridine, makes it suitable for applications demanding high thermal stability and specific intermolecular interactions .

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